Dehydrodiisoeugenol
Overview
Description
Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 .
Synthesis Analysis
DHIE has been obtained using various methodologies, including classical chemistry synthesis using metal catalysts and biocatalytic synthesis . Biocatalysis is an excellent option to obtain DHIE as it does not use metal catalysts and operates under mild and environmentally friendly reaction conditions . The yield of DHIE by biocatalysis employed different sources for enzymes as catalysts and produced a yield range of 20 to 98% .Molecular Structure Analysis
The molecular formula of DHIE is C20H22O4 . It was determined before it was isolated from a natural source .Chemical Reactions Analysis
Various extraction methods have been used globally for the extraction of eugenol and other nutraceutics from plants . The most extensively employed approaches include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction .Physical And Chemical Properties Analysis
The molecular weight of DHIE is 326.4 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Antioxidant and Antiradical Properties
Dehydrodiisoeugenol, resulting from the reaction of isoeugenol with the DPPH radical, exhibits lower antioxidant activity compared to isoeugenol, as demonstrated by its slower kinetics in scavenging the DPPH radical (Bortolomeazzi, Verardo, Liessi, & Callea, 2010).
Potential Anticancer Agent
Dehydrodiisoeugenol has been identified as an antimitotic and potential anticancer agent, inhibiting tubulin polymerization. Some of its derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative cultures (Gangan et al., 2017).
Anti-Inflammatory Effects
Dehydrodiisoeugenol exhibits potent anti-inflammatory properties, as shown by its inhibition of lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages (Murakami et al., 2005).
Extraction and Synthesis
The extraction and preparation process of dehydrodiisoeugenol has been optimized for effective, simple, and economic production (Zhang Hong-gui, 2012). Additionally, various methodologies have been used for its synthesis, including classical chemistry and biocatalytic synthesis (Godínez-Chaparro et al., 2022).
ER Stress-Induced Autophagy in Colorectal Cancer
Dehydrodiisoeugenol has been shown to inhibit colorectal cancer growth through endoplasmic reticulum stress-induced autophagic pathways (Li et al., 2020).
Metabolic Pathways
The metabolism of dehydrodiisoeugenol in rats involves various pathways, including oxidation, demethylation, ring-opening, and dehydrogenation, providing insights into its metabolism and mechanism of bioactivity in humans (Li & Yang, 2011).
Anaerobic Degradation
Dehydrodiisoeugenol is degraded by cow rumen bacteria under anaerobic conditions to volatile fatty acids and monoaromatic compounds (Chen, Ohmiya, Shimizu, & Kawakami, 1987).
Enteritis and Dysmotility
Dehydrodiisoeugenol has been studied for its effects on enteritis and co-occurring intestinal dysmotility in a murine model, demonstrating its potential therapeutic effects in inflammatory bowel diseases or colorectal cancer (Xu et al., 2022).
Tissue Distribution Studies
Studies have been conducted to understand the distribution of dehydrodiisoeugenol in rat tissues, aiding in evaluating its effects on the central nervous system and its development as an anxiogenic agent (Li & Yang, 2008).
Future Directions
properties
IUPAC Name |
2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrodiisoeugenol | |
CAS RN |
2680-81-1 | |
Record name | Dehydrodiisoeugenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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